molecular formula C12H22O11 B1165545 α-Digalactosyl mannopentaose

α-Digalactosyl mannopentaose

Cat. No.: B1165545
Attention: For research use only. Not for human or veterinary use.
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Description

α-Digalactosyl mannopentaose (Gal2M5) is a branched oligosaccharide composed of a β-1,4-linked mannopentaose backbone with two α-1,6-linked galactose residues. Its molecular formula is typically represented as Manβ1-4(Galα1-6)Manβ1-4(Galα1-6)Manβ1-4Manβ1-4Man, with a molecular weight of 1153.00 g/mol . This compound is a hydrolysis product of galactomannan, a polysaccharide abundant in legume seeds like Lotus japonicus, where it plays a critical role in seed development and energy storage .

Properties

Molecular Formula

C12H22O11

Synonyms

Manβ1-4(Galα1-6)Manβ1-4(Galα1-6)Manβ1-4Manβ1-4Man

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oligosaccharides

Structural Features

Compound Backbone Structure Glycosidic Linkages Molecular Weight (g/mol) Source
α-Digalactosyl mannopentaose (Gal2M5) Mannopentaose (M5) β-1,4-mannose; α-1,6-galactose (x2) 1153.00 Legume galactomannan
Monogalactosyl mannotriose (Gal1M3) Mannotriose (M3) β-1,4-mannose; α-1,6-galactose (x1) 527.00 Partial hydrolysis of galactomannan
Digalactosyl mannotetraose (Gal2M4) Mannotetraose (M4) β-1,4-mannose; α-1,6-galactose (x2) 1021.00 Synthetic/enzymatic synthesis
63,64-di-α(1→6)-D-galactosyl-β-D-mannopentaose Mannopentaose (M5) α-1,6-galactose (x2) at positions 63,64 ~1153.00 Synthetic

Key Observations :

  • Backbone Length : Longer mannan backbones (e.g., M5 in Gal2M5 vs. M3 in Gal1M3) enhance solubility and receptor interaction surfaces .
Interaction with Galectin-1
  • Gal2M5 : Binds galectin-1 (gal-1) with moderate affinity (estimated Kd ~1–10 mM), as inferred from chemical shift changes in NMR studies .
  • 63,64-di-α-galactosyl mannopentaose: Exhibits stronger binding (Kd ~0.4–67 mM) due to optimized spatial arrangement of galactose residues .
Prebiotic and Metabolic Activity
  • Gal2M5 : Serves as a substrate for gut microbiota like Faecalibacterium prausnitzii, which metabolizes it into short-chain fatty acids (SCFAs) via esterase activity .
  • Gal1M3 : Less efficiently metabolized due to shorter backbone length, resulting in lower SCFA production .

Enzymatic Hydrolysis and Stability

  • Gal2M5: Resistant to mammalian digestive enzymes but hydrolyzed by microbial β-mannanases into mannooligosaccharides and galactose .
  • Gal2M4: Similar resistance to hydrolysis but releases smaller fragments (e.g., mannobiose) compared to Gal2M5 .
  • Synthetic analogs (e.g., 63,64-di-α-galactosyl) : Altered glycosidic linkages may reduce susceptibility to specific mannanases .

Q & A

Q. How should researchers interpret conflicting data on the prebiotic efficacy of this compound in animal models?

  • Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., PRISMA guidelines) to assess study heterogeneity. Meta-regression can identify covariates (e.g., animal strain, dosage). In silico modeling (e.g., gut microbiota simulators) may reconcile discrepancies .

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